molecular formula C9H7N3O2 B8464344 5-Methyl-6-nitroquinoxaline

5-Methyl-6-nitroquinoxaline

Cat. No. B8464344
M. Wt: 189.17 g/mol
InChI Key: PYCMURVXZAJFTH-UHFFFAOYSA-N
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Patent
US05834470

Procedure details

A mixture of 5-methyl-6-nitroquinoxaline (1.4 g), ethanol (100 mL) and stannous chloride dihydrate (7.2 g) is heated at reflux for three hours, cooled to below room temperature in an ice bath and treated with 1.0 N NaOH solution (120 mL). The mixture is then extracted with chloroform (2×1000 mL). The combined extracts are dried over potassium carbonate, filtered, and rotary evaporated to give 6-amino-5-methylquinoxaline.
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[CH:5][CH:6]=[N:7]2.[OH-].[Na+]>C(O)C>[NH2:12][C:11]1[C:2]([CH3:1])=[C:3]2[C:8](=[CH:9][CH:10]=1)[N:7]=[CH:6][CH:5]=[N:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1=C2N=CC=NC2=CC=C1[N+](=O)[O-]
Name
stannous chloride dihydrate
Quantity
7.2 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below room temperature in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with chloroform (2×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C2N=CC=NC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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